![molecular formula C17H15N7O2 B2414251 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034463-30-2](/img/structure/B2414251.png)
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide
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Description
Imidazole and pyrazole are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of similar compounds, such as hydrazine-coupled pyrazoles, involves employing elemental microanalysis, FTIR, and 1H NMR techniques .Scientific Research Applications
Synthesis and Biological Activity
Quinoxaline derivatives are synthesized for their potential biological activities, including anticancer and antimicrobial effects. For instance, the synthesis of quinoxaline derivatives has shown significant cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents (Deady et al., 2003). Similarly, novel 3-quinoline carboxamides have been developed as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing efficacy in disease-relevant models (Degorce et al., 2016).
Anticancer Activity
New quinoxaline derivatives have been explored for their EGFR-TK inhibition and anticancer activity, presenting strong EGFR inhibitory activity which aligns with their potential as promising anticancer agents (Ahmed et al., 2020). The diverse biological activities of these compounds underscore the importance of structural modifications in enhancing their pharmacological profiles.
Corrosion Inhibition
Carboxamide derivatives have also been investigated for their application in corrosion inhibition, specifically for mild steel protection in hydrochloric acid solutions. These studies suggest that certain carboxamide ligands exhibit good inhibitory performance, attributed to their adsorption at the metal/solution interface, highlighting their potential in industrial applications (Erami et al., 2019).
Antimicrobial and Anti-inflammatory Activities
The green synthesis of coumarin-pyrazolone hybrids integrated with quinoxaline moieties has been explored for their in vitro anticancer and anti-inflammatory activities. These compounds were found to exhibit promising results against various pathogenic strains, demonstrating the potential for therapeutic applications (Kulkarni et al., 2018).
properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-2-24-10-11(7-20-24)16-22-15(26-23-16)9-19-17(25)14-8-18-12-5-3-4-6-13(12)21-14/h3-8,10H,2,9H2,1H3,(H,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHQBYXFBPBXNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide |
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